molecular formula C22H22ClN3O3S2 B2586976 2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 670273-44-6

2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2586976
CAS RN: 670273-44-6
M. Wt: 476.01
InChI Key: DZTBIEKDPDVQEX-UHFFFAOYSA-N
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Description

2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O3S2 and its molecular weight is 476.01. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Studies on compounds structurally related to the one have focused on their crystal structures to understand the conformation and molecular interactions. For instance, crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveal molecules with a folded conformation, showcasing how the pyrimidine ring inclines relative to the benzene ring, which could provide insight into the compound's reactivity and potential binding mechanisms with biological targets (Subasri et al., 2017).

Inhibitory Activities

Another critical area of research involves evaluating these compounds' inhibitory effects on enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For example, analogs designed around the thieno[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against these enzymes, suggesting their potential as dual inhibitors for cancer therapy (Gangjee et al., 2008).

Anticancer Activity

The synthesis and evaluation of related compounds for anticancer activity highlight their potential therapeutic applications. Derivatives such as 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides have been tested against various leukemia cell lines, showing significant cytotoxic effects and suggesting a promising avenue for developing new anticancer agents (Horishny et al., 2021).

Vibrational Spectroscopy and Molecular Docking

Research has also delved into the vibrational spectroscopic signatures of related molecules, alongside computational studies to understand their interactions at the molecular level. These studies provide a quantum computational approach to characterizing compounds and predicting their pharmacokinetic properties and potential antiviral activities, especially against targets like SARS-CoV-2 (Jenepha Mary et al., 2022).

properties

IUPAC Name

2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S2/c1-2-9-26-21(28)19-16(15-7-3-4-8-17(15)23)12-30-20(19)25-22(26)31-13-18(27)24-11-14-6-5-10-29-14/h2-4,7-8,12,14H,1,5-6,9-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTBIEKDPDVQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3CCCO3)SC=C2C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

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